molecular formula C14H21F3N4O B5452557 (2R)-2-amino-4-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pentanamide

(2R)-2-amino-4-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pentanamide

Cat. No.: B5452557
M. Wt: 318.34 g/mol
InChI Key: FAFPCQOZIBDTMJ-SNVBAGLBSA-N
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Description

“(2R)-2-amino-4-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pentanamide” is a chemical compound with the empirical formula C8H11ClF3N3. It is a solid substance . This compound is a derivative of pyrimidinamine, which is a class of compounds that have shown promising agricultural applications due to their outstanding activity .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “this compound”, involves the use of a template such as pyrimidifen according to the principle of bioisosterism . The new compounds synthesized in this manner have shown excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.Cc1cc(nc(CCN)n1)C(F)(F)F . Further analysis of the molecular structure would require more specific data such as NMR or crystallography results.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 241.64 . More specific physical and chemical properties such as melting point, solubility, and stability would require additional data.

Mechanism of Action

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . This mechanism of action is different from other commercial fungicides, which has led to the absence of reported resistance to pyrimidinamine fungicides .

Properties

IUPAC Name

(2R)-2-amino-4-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O/c1-8(2)6-10(18)13(22)19-5-4-12-20-9(3)7-11(21-12)14(15,16)17/h7-8,10H,4-6,18H2,1-3H3,(H,19,22)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFPCQOZIBDTMJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C(CC(C)C)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CCNC(=O)[C@@H](CC(C)C)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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